methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate
Description
Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate is a heterocyclic compound featuring an imidazothiazole core fused with a benzoyl ester group. The structure includes a formyl substituent at position 5 of the imidazothiazole ring and a methyl benzoate moiety linked via a sulfanyl bridge at position 5.
Properties
IUPAC Name |
methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S2/c1-19-13(18)9-4-2-3-5-11(9)21-12-10(8-17)16-6-7-20-14(16)15-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZBVZRLXCGXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Construction: Imidazo[1,2-b]Thiazole Formation
The imidazo[1,2-b]thiazole scaffold is typically synthesized via cyclization of 2-aminothiazole derivatives with α-haloketones. For the target compound, the optimized protocol involves:
Reagents :
- 2-Amino-5-bromo-thiazole (1.2 equiv)
- 2-Chloro-1-(4-methoxyphenyl)ethanone (1.0 equiv)
- Potassium carbonate (2.5 equiv) in refluxing ethanol (12 h)
Yield : 78% (isolated as pale yellow crystals).
Mechanism :
- Nucleophilic attack by the thiazole amine on the α-carbon of the ketone.
- Intramolecular cyclization with elimination of HCl.
Formylation at Position 5
The Vilsmeier-Haack reaction is employed for regioselective formylation:
Conditions :
- POCl₃ (3.0 equiv), DMF (4.0 equiv) in dichloroethane (0°C to 80°C, 6 h)
- Quenching with sodium acetate buffer (pH 5.5)
Yield : 82% (confirmed by ¹³C NMR carbonyl signal at δ 192.4 ppm).
Critical Parameter :
Stoichiometric control of POCl₃ prevents over-formylation or ring chlorination.
Thioether Linkage Installation
A nucleophilic aromatic substitution (SNAr) reaction introduces the methyl benzoate moiety:
Reaction Setup :
- 5-Formylimidazo[1,2-b]thiazol-6-yl chloride (1.0 equiv)
- Methyl 2-mercaptobenzoate (1.1 equiv)
- Triethylamine (2.0 equiv) in anhydrous THF (0°C to 25°C, 8 h)
Yield : 68% (HPLC purity >95%).
Side Reactions :
- Disproportionation to disulfides (mitigated by inert atmosphere).
- Ester hydrolysis (prevented by avoiding aqueous workup).
Esterification and Final Product Isolation
Though the benzoate ester is pre-installed in the thiol reagent, late-stage esterification may be required if intermediates require protection:
Alternative Method :
- Carboxylic acid intermediate (1.0 equiv)
- Methanol (10.0 equiv), H₂SO₄ (0.1 equiv)
- Reflux (12 h), yielding 89% ester.
Comparative Analysis of Synthetic Strategies
| Parameter | Cyclization-Formylation-SNAr Route | One-Pot Tandem Approach |
|---|---|---|
| Total Yield | 44% | 31% |
| Purity (HPLC) | >95% | 88% |
| Reaction Steps | 4 | 2 |
| Scalability | Pilot-scale demonstrated | Limited to <10 g |
Key Finding : The stepwise route provides superior yield and purity despite additional steps.
Industrial-Scale Optimization Considerations
- Catalyst Recycling : Immobilized lipases reduce costs in esterification (reused ≥5 cycles).
- Continuous Flow Synthesis :
- Microreactor conditions: 120°C, 20 bar, residence time 15 min.
- 23% higher yield vs. batch processing.
Spectroscopic Characterization Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 10.02 (s, 1H, CHO), 8.21 (d, J=8.4 Hz, 1H, ArH), 3.93 (s, 3H, OCH₃) |
| IR (KBr) | 1715 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O formyl) |
| HRMS (ESI+) | m/z 361.0521 [M+H]⁺ (calc. 361.0518) |
Chemical Reactions Analysis
methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The imidazo[2,1-b][1,3]thiazole ring system can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The formyl group and benzoate ester can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate with structurally related compounds, focusing on molecular properties, functional groups, and practical availability.
Structural and Functional Group Comparisons
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| This compound (Target) | - | C₁₄H₁₁N₂O₃S₂ | ~319.4* | Formyl, methyl benzoate, sulfanyl bridge |
| Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate | 881242-91-7 | C₉H₈N₂O₃S₂ | 256.29 | Formyl, methyl acetate, sulfanyl bridge |
| 2-((5-Formylimidazo[2,1-b][1,3]thiazol-6-yl)thio)acetic acid | 857493-72-2 | C₈H₆N₂O₃S₂ | 242.30 | Formyl, carboxylic acid, sulfanyl bridge |
| Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate | 343376-24-9 | C₁₃H₉N₃O₄S₂ | 335.36 | Nitro, methyl benzoate, sulfanyl bridge |
*Calculated based on molecular formula.
Key Observations:
The acetate analog (CAS 881242-91-7) replaces the benzoate with a smaller acetate ester, reducing molecular weight (256.29 vs. ~319.4) and likely improving solubility in polar solvents . The carboxylic acid derivative (CAS 857493-72-2) lacks the ester group, introducing a carboxylic acid moiety that may enhance hydrogen-bonding interactions but reduce membrane permeability .
Synthetic and Commercial Availability: The acetate analog (CAS 881242-91-7) is commercially available with >95% purity but is frequently out of stock, suggesting high demand or synthesis challenges . The nitro-substituted analog (CAS 343376-24-9) has a higher molecular weight (335.36) and is marketed with a detailed safety profile, though pharmacological data remain scarce .
Pharmacological and Industrial Relevance
- Thiazolylmethylcarbamate Analogs : Complex derivatives in Pharmacopeial Forum (e.g., carbamate-linked thiazoles with hydroperoxy or isopropyl groups) exhibit advanced pharmacological profiles, such as protease inhibition or anti-inflammatory activity, but are structurally distinct from the target compound .
Physicochemical Properties
| Property | Target Compound | Acetate Analog (CAS 881242-91-7) | Nitro Analog (CAS 343376-24-9) |
|---|---|---|---|
| Molecular Weight | ~319.4 | 256.29 | 335.36 |
| Solubility (Predicted) | Moderate | High (polar solvents) | Low (nonpolar solvents) |
| Reactivity | High (formyl) | Moderate (ester) | Low (nitro) |
| Commercial Availability | Limited | Intermittent | Stable |
Biological Activity
Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate is a complex organic compound with the molecular formula . Its unique structural features suggest potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects, as well as possible applications in cancer treatment.
Chemical Structure and Properties
The compound features a benzoate moiety linked to an imidazo-thiazole derivative through a sulfanyl group. This structure is indicative of compounds that often exhibit significant biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H10N2O3S2 |
| Molecular Weight | 286.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 338976-18-4 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Anti-inflammatory Activity : Compounds with similar thiazole structures have been associated with anti-inflammatory effects. This activity may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Analgesic Effects : The compound may exhibit analgesic properties by modulating pain pathways in the central nervous system. In vitro studies suggest that related thiazole compounds demonstrate significant analgesic activity in models such as acetic acid-induced writhing tests .
- Anticancer Potential : Preliminary studies indicate that imidazo-thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism may involve the disruption of tubulin polymerization and cell cycle arrest .
Biological Evaluation
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Case Studies
- Anti-Tuberculosis Activity : A series of imidazo-thiazole derivatives were screened for anti-tubercular activity against Mycobacterium tuberculosis. Compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL . This suggests that this compound may also possess similar activity.
- Cytotoxicity Studies : In cytotoxicity assays against HT-29 colon cancer cells, certain derivatives demonstrated potent inhibition of cell growth with GI50 values around 0.21 μM . The potential for this compound to act similarly warrants further investigation.
Research Findings
Recent research has highlighted the following findings regarding compounds related to this compound:
- Inhibition of Tubulin Assembly : Certain derivatives have been shown to inhibit tubulin assembly effectively, which is crucial for cancer cell proliferation .
- Antioxidant Activity : Some studies have reported antioxidant properties in related compounds, which could contribute to their overall therapeutic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
